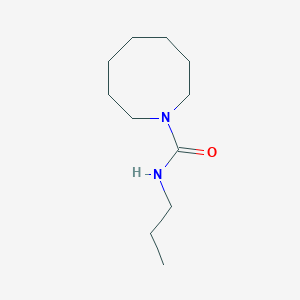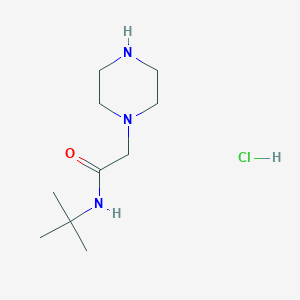
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine, also known as para-chloroamphetamine (PCA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent monoamine releaser that has been used in scientific research to study the effects of monoamine neurotransmitters on the brain. PCA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mécanisme D'action
PCA acts as a monoamine releaser, meaning that it increases the release of monoamine neurotransmitters in the brain. It does this by binding to the vesicular monoamine transporter (VMAT), which transports monoamine neurotransmitters from the cytoplasm into synaptic vesicles. By binding to VMAT, PCA inhibits the reuptake of monoamine neurotransmitters into synaptic vesicles, leading to an increase in their release into the synaptic cleft.
Biochemical and Physiological Effects
PCA has a variety of biochemical and physiological effects, including increased release of serotonin, dopamine, and norepinephrine in the brain. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotyped behaviors in animals. PCA has also been shown to have anxiogenic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
PCA has several advantages for use in lab experiments. It is a potent monoamine releaser, which allows researchers to study the effects of monoamine neurotransmitters on the brain. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to the use of PCA in lab experiments. It has a short half-life in the body, which can make it difficult to study its long-term effects. It also has potential neurotoxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on PCA. One area of interest is the role of monoamine neurotransmitters in the development and treatment of psychiatric disorders. PCA has been shown to have anxiogenic and antidepressant effects, and further research could help to elucidate the role of these neurotransmitters in the pathogenesis of these disorders. Another area of interest is the development of new drugs that target monoamine neurotransmitters, based on the mechanism of action of PCA. Finally, further research could help to identify the potential risks and benefits of using PCA in clinical settings.
Méthodes De Synthèse
PCA can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the reductive amination of 4-chloro-2-nitrophenylpropan-2-one, and the alkylation of indole with 4-chloro-2-nitrophenylpropan-2-amine. The Leuckart-Wallach reaction is the most common method used to synthesize PCA, and involves the reduction of 4-chloro-2-nitrophenylpropan-2-one with formic acid and ammonium formate.
Applications De Recherche Scientifique
PCA has been used in scientific research to study the effects of monoamine neurotransmitters on the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, and has been used to study the role of these neurotransmitters in various physiological and pathological conditions. PCA has also been used to study the effects of monoamine neurotransmitters on behavior, cognition, and mood.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c18-15-6-4-13(5-7-15)8-10-19-12-14-2-1-3-17-16(14)9-11-20-17/h1-7,9,11,19-20H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAOMZJRPULNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)




![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)

